4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a synthetic organic compound that belongs to the class of quinolinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps often include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the phenyl ring.
Dimethylamino group addition:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to receptors on the surface of cells, modulating their activity.
DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-1-(dimethylamino)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 4-(2-Fluorophenyl)-1-(dimethylamino)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Uniqueness
4-(2-CHLORO-6-FLUOROPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1-(dimethylamino)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-20(2)21-13-7-4-8-14(22)17(13)10(9-15(21)23)16-11(18)5-3-6-12(16)19/h3,5-6,10H,4,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEACGMSVPOPATL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=C(C=CC=C3Cl)F)C(=O)CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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